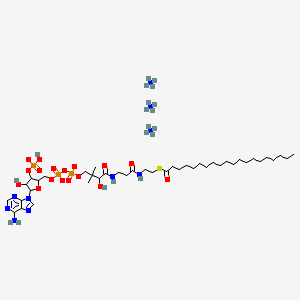
arachidoyl Coenzyme A (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidoyl Coenzyme A (ammonium salt) is a biochemical compound that plays a crucial role in various biological processes. It is a derivative of coenzyme A, which is an essential cofactor in many metabolic pathways. This compound belongs to the group of long-chain acyl-coenzymes A and serves as a key lipid metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidoyl coenzyme A (ammonium salt) involves the condensation of arachidonic acid with coenzyme A. This reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction is catalyzed by the enzyme acyl-coenzyme A synthetase .
Industrial Production Methods: Industrial production of arachidoyl coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Arachidoyl coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form other acyl-coenzyme A derivatives.
Substitution: It can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Enzymatic reactions often involve specific enzymes like acyltransferases.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Reduced acyl-coenzyme A derivatives.
Substitution: Acylated products, such as acylated proteins or lipids.
Scientific Research Applications
Arachidoyl coenzyme A (ammonium salt) has numerous applications in scientific research:
Mechanism of Action
Arachidoyl coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate energy and biosynthetic precursors . It also plays a role in nuclear signaling, post-translational protein modification, and gene regulation .
Comparison with Similar Compounds
Arachidonoyl Coenzyme A: Another long-chain acyl-coenzyme A derivative used in similar biochemical processes.
Palmitoyl Coenzyme A: A shorter-chain acyl-coenzyme A derivative with similar functions but different chain length.
Stearoyl Coenzyme A: Another long-chain acyl-coenzyme A derivative with a different fatty acid chain.
Uniqueness: Arachidoyl coenzyme A (ammonium salt) is unique due to its specific fatty acid chain length and its role in specific metabolic pathways. It is particularly important in lipid metabolism and signaling processes .
Properties
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQFGWHSMZFGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N10O17P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














